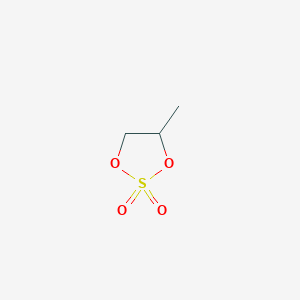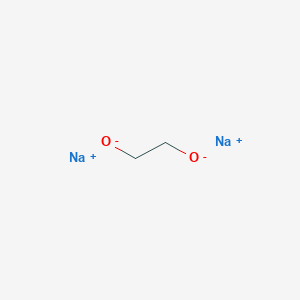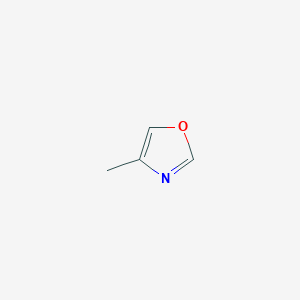
4-甲基-1,3,2-二氧杂硫环丁烷 2,2-二氧化物
描述
Synthesis Analysis
The synthesis of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide and related compounds involves ring-opening polymerization processes. For instance, derivatives like 5-methyl-5-propyl-1,3,2-dioxathiolan-4-one 2-oxide have been synthesized and their polymerizability compared, demonstrating the role of substituents in determining polymerization rates through mechanisms involving primary scission of the ring with elimination of sulfur dioxide (Pedley & Tighe, 1973). Furthermore, efficient methods for synthesizing derivatives like 4-methyl-1,2-benzoxathiine 2,2-dioxides from 2-hydroxyacetophenones highlight the intricacies of intramolecular cyclization and the role of strong organic bases in the synthesis process (Grandāne et al., 2012).
Molecular Structure Analysis
The molecular structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, a related compound, has been elucidated using X-ray analysis. This compound crystallizes in the monoclinic space group, providing insight into its crystal structure and the effects of substituents on molecular conformation (Petit et al., 1980).
Chemical Reactions and Properties
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide has been studied for its reactivity in multicomponent reactions, highlighting its potential as a building block for constructing condensed 2-amino-4H-pyran derivatives, demonstrating the compound's versatility in synthesis applications (Grygoriv et al., 2018).
Physical Properties Analysis
The physical properties of 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide derivatives, such as their crystalline structure and solubility, are influenced by their molecular configuration. For example, the structure of isomers of 4-methyl-1,3,2-dioxathiane 2-oxide has been determined by X-ray diffraction, shedding light on the relationship between molecular structure and physical properties (Hellier et al., 1996).
Chemical Properties Analysis
Reactions of 4-chloromethyl-1,3,2-dioxathiolane 2-oxides with sodium phenoxide have been re-investigated, revealing insights into the compound's reactivity and the influence of ethoxide ions on ring opening, which is crucial for understanding its chemical behavior (Bredikhina et al., 2000).
科学研究应用
Application 1: Synthesis and Kinetic Study in Microreactors
- Summary of the Application : DTD is an essential intermediate in organic synthesis and plays a vital role in improving the performance and service life of lithium-ion batteries . A large amount of heat is released during the synthesis process of DTD, leading to its hydrolysis . Therefore, the low heat exchange efficiency of traditional batch reactors leads to lower product yield and certain safety hazards . Continuous flow microreaction technology is a significant development direction for the synthesis of DTD .
- Methods of Application or Experimental Procedures : Based on the advantages of efficient dispersion and mixing of fluids at the micrometer scale in microreactors, the effects of temperature, catalyst concentration, residence time, ratio of the two-phase flow rates and other factors on the conversion and selectivity of DTD are investigated, and the optimal process conditions are determined .
- Results or Outcomes : When the temperature is 14.73 ℃, the catalyst concentration is 0.5 g/L, the flow rate ratio between the continuous phase and the dispersed phase is 0.6, the total flow rate is 2 mL/min, and the residence time is 117.75 s, the continuous reaction yield can reach 92.22% . The synthesis kinetics data of DTD are measured, and the activation energy and preexponential factor of the reaction are obtained .
Application 2: Battery Technology
- Summary of the Application : DTD is used in the development of new battery cell chemistry that results in faster charging and discharging, better longevity, and even lower cost . This technology is particularly useful for both electric vehicles and grid-storage .
- Methods of Application or Experimental Procedures : The patent application mentions that the new two-additive mixtures in an electrolyte solvent can be used with lithium nickel manganese cobalt compounds, also known as a NMC battery chemistry . This is a common battery chemistry used in electric vehicles by many automakers .
- Results or Outcomes : The new battery cell chemistry would result in faster charging and discharging, better longevity, and even lower cost .
Application 3: Organic Synthesis
- Summary of the Application : DTD is an essential intermediate in organic synthesis . It plays a vital role in improving the performance and service life of lithium-ion batteries .
- Methods of Application or Experimental Procedures : The synthesis and application of DTD in microreactors is a significant development direction . This study lays the foundation for the synthesis and application of DTD in microreactors, as well as the numbering-up of microreactors .
- Results or Outcomes : The study provides a foundation for the synthesis and application of DTD in microreactors .
安全和危害
The safety information for 4-Methyl-1,3,2-dioxathiolane 2,2-dioxide indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
属性
IUPAC Name |
4-methyl-1,3,2-dioxathiolane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O4S/c1-3-2-6-8(4,5)7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXNUCOGMMHHNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COS(=O)(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433357 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3,2-dioxathiolane 2,2-dioxide | |
CAS RN |
5689-83-8 | |
| Record name | 4-Methyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,3,2-dioxathiolane 2,2-Dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)
![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)








![3AR,5R,6S,7R,7AR-5-Hydroxymethyl-2-methyl-5,6,7,7A-tetrahydro-3AH-pyrano[3,2-D]thiazole-6,7-diol](/img/structure/B41809.png)